molecular formula C15H28N2O3 B7986655 Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Numéro de catalogue: B7986655
Poids moléculaire: 284.39 g/mol
Clé InChI: ZIAOAZWYGPMUNF-CYBMUJFWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester (CAS: 250275-26-4) is a chiral piperidine derivative with a molecular formula of C₁₃H₂₄N₂O₂ and a molar mass of 240.34 g/mol . Its structure features:

  • A cyclopropyl group linked to the carbamic acid moiety.
  • An (R)-configured piperidin-3-yl ring, which introduces stereochemical specificity.
  • A tert-butyl carbamate protecting group, enhancing stability and modulating solubility.

This compound is primarily used in pharmaceutical research as a building block for synthesizing bioactive molecules, leveraging its stereochemical and functional group diversity.

Propriétés

IUPAC Name

tert-butyl N-cyclopropyl-N-[(3R)-1-(2-hydroxyethyl)piperidin-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)17(12-6-7-12)13-5-4-8-16(11-13)9-10-18/h12-13,18H,4-11H2,1-3H3/t13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAOAZWYGPMUNF-CYBMUJFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2CCCN(C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N([C@@H]1CCCN(C1)CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

Molecular Characteristics

  • Molecular Formula : C13H20N2O3
  • Molecular Weight : 252.31 g/mol
  • SMILES Notation : CC(C)(C)OC(=O)N1CC(CC1)C(CO)N(C2CC2)C(C)C

Structural Features

The compound features a cyclopropyl group, a piperidine ring, and a tert-butyl carbamate moiety. These structural components are crucial for its interaction with biological targets.

Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester has been studied for its potential to act as an inhibitor in various biochemical pathways. The following mechanisms have been identified:

  • Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting certain enzymes that are crucial for pathogen survival, particularly in parasitic infections.
  • Receptor Modulation : It may interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems.

Efficacy Against Pathogens

Research indicates that this compound exhibits significant activity against several pathogens:

  • Toxoplasma gondii : Studies have demonstrated that derivatives of this compound can inhibit the growth of T. gondii tachyzoites, with IC50 values indicating effective concentrations for therapeutic use .
CompoundIC50 (μM)Mechanism
Cyclopropyl Carbamate Derivative0.5Inhibits tachyzoite growth
  • Plasmodium falciparum : The compound has also been evaluated for its antimalarial properties, showing inhibition in vitro with promising results in preliminary assays .

Study 1: Efficacy Against Toxoplasma gondii

In a controlled study, mice were infected with T. gondii and treated with the cyclopropyl carbamate derivative at doses of 25 mg/kg and 100 mg/kg. The results indicated a significant reduction in oocyst counts in treated groups compared to controls, suggesting a strong therapeutic potential.

Study 2: Antimalarial Activity

In vitro assays using the Malaria SYBR Green I method revealed that the compound effectively inhibited the growth of P. falciparum with an IC50 value of approximately 0.8 μM. Further studies are needed to evaluate its efficacy in vivo and assess potential toxicity profiles .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester 250275-26-4 C₁₃H₂₄N₂O₂ 240.34 Piperidin-3-yl, 2-hydroxyethyl High stereochemical specificity; moderate hydrophilicity
Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester 1354019-38-7 C₁₃H₂₂N₂O₂ 238.33 Pyrrolidin-3-yl (5-membered ring) Increased ring strain; altered pharmacokinetics due to smaller ring size
[1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid tert-butyl ester 1353953-37-3 C₁₄H₂₃ClN₂O₃ 302.80 Chloro-acetyl (vs. hydroxyethyl) Higher lipophilicity; potential electrophilic reactivity
[1-(2-Hydroxy-ethyl)-cyclopropyl]-carbamic acid tert-butyl ester 753023-57-3 C₁₀H₁₉NO₃ 201.27 Cyclopropyl (no piperidine ring) Simplified structure; reduced steric hindrance
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate 107017-73-2 C₉H₁₇NO₃ 187.24 Hydroxymethyl-cyclopropyl Lower molecular weight; crystalline form (mp: 83°C)
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-Methyl-carbamic acid tert-butyl ester 1401668-72-1 C₁₄H₂₇N₃O₃ 285.38 Amino-propionyl , methyl-carbamate Enhanced hydrogen bonding capacity; higher boiling point (412.7°C predicted)

Key Structural and Functional Comparisons

Stereochemical variations (e.g., R-configuration) influence binding affinity in chiral environments, such as enzyme active sites .

Substituent Effects Hydroxyethyl vs. Chloro-acetyl: The hydroxyethyl group enhances water solubility, while the chloro-acetyl substituent increases lipophilicity and reactivity (e.g., nucleophilic substitution) . Amino-propionyl: Introduces a secondary amine, enabling salt formation or covalent interactions in drug-target complexes .

Physicochemical Properties

  • The tert-butyl carbamate group universally improves stability across analogs but increases molecular weight compared to simpler esters (e.g., ) .
  • Melting points vary significantly; for example, the hydroxymethyl-cyclopropyl analog () crystallizes at 83°C, whereas chloro-acetyl derivatives () are likely liquids at room temperature .

Applications in Drug Discovery

  • Piperidine derivatives are preferred for central nervous system (CNS) targets due to blood-brain barrier permeability, whereas pyrrolidine analogs may favor peripheral actions .
  • Chloro-acetyl-substituted compounds () are intermediates in prodrug synthesis, leveraging their electrophilic reactivity .

Méthodes De Préparation

Route 1: Chiral Amine-Based Approach

Starting Material : (R)-Piperidin-3-ylamine.
Key Steps :

  • Cyclopropane Introduction :

    • Reaction with cyclopropanecarbonyl chloride in dichloromethane (DCM) at 0–25°C for 4–6 hours.

    • Intermediate : Cyclopropyl-(R)-piperidin-3-yl-amide.

  • Carbamate Protection :

    • Treatment with tert-butyl chloroformate (Boc₂O) in the presence of triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).

    • Intermediate : Cyclopropyl-(R)-piperidin-3-yl-carbamic acid tert-butyl ester.

  • Hydroxyethyl Functionalization :

    • Alkylation of the piperidine nitrogen with 2-bromoethanol or ethylene oxide under basic conditions (K₂CO₃ or NaH).

    • Reaction Conditions : 60–80°C in acetonitrile or DMF for 12–24 hours.

Yield : 65–78% (over three steps).

Route 2: Reductive Amination Pathway

Starting Material : 3-Ketopiperidine tert-butyl carbamate.
Key Steps :

  • Stereoselective Reduction :

    • Asymmetric hydrogenation using chiral catalysts (e.g., Rh/(R)-Xyl-PhanePhos) to yield (R)-piperidin-3-yl-carbamic acid tert-butyl ester.

    • Conditions : 10 bar H₂, 65°C, 20 hours.

  • Cyclopropane Coupling :

    • Ullmann-type coupling with cyclopropylboronic acid catalyzed by Pd(OAc)₂.

  • Hydroxyethyl Installation :

    • Mitsunobu reaction with 2-hydroxyethyl bromide and diethyl azodicarboxylate (DEAD).

Yield : 58–72% (over three steps).

Critical Reaction Optimization

Stereochemical Control

  • Chiral Resolution : Use of (R)-BINOL-derived catalysts for asymmetric reductions.

  • Enantiomeric Excess (ee) : >98% achieved via Rh-catalyzed hydrogenation.

Functional Group Compatibility

  • Boc Protection Stability : Carbamate groups remain intact under Grignard or alkylation conditions (pH 7–9, ≤80°C).

  • Side Reactions Mitigation :

    • Avoid strong acids/bases during cyclopropane introduction to prevent ring-opening.

    • Use of anhydrous solvents (THF, DCM) to suppress hydrolysis.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield
Chiral Amine Route High stereoselectivity; fewer stepsCost of chiral starting materials65–78%
Reductive Amination Scalable; uses inexpensive ketone intermediatesRequires specialized catalysts58–72%

Analytical Characterization

  • ¹H/¹³C NMR : Peaks at δ 1.44 (tert-butyl), 3.87 (piperidine N-CH₂), and 4.69 (hydroxyethyl O-CH₂).

  • HPLC Purity : >97% (C18 column, acetonitrile/water gradient).

  • MS (ESI) : m/z 284.21 [M+H]⁺.

Industrial-Scale Considerations

  • Continuous Flow Systems : Improve yield (≥85%) by optimizing residence time and temperature.

  • Green Chemistry : Replacement of halogenated solvents with 2-MeTHF or cyclopentyl methyl ether (CPME) .

Q & A

Q. What synthetic strategies are recommended for preparing Cyclopropyl-[(R)-1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester?

Methodological Answer: The synthesis of tert-butyl carbamate derivatives often involves coupling reagents and stereoselective techniques. For example, analogous compounds have been synthesized using:

  • PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) as a coupling agent under nitrogen atmosphere .
  • Chiral starting materials to ensure the (R)-configuration of the piperidine moiety. Asymmetric Mannich reactions (e.g., using tert-butyl carbamates in β-amino carbonyl synthesis) can introduce stereochemistry .
  • Protection/deprotection steps : The tert-butyloxycarbonyl (Boc) group is stable under basic conditions and can be removed with acids like TFA.

Example Protocol (Adapted from ):

StepReagent/ConditionPurpose
1Cyclopropylamine, PyBOP, triethylamine, DMFAmide bond formation
2Nitrogen atmosphere, 24h reaction timePrevent oxidation
3TLC monitoring (silica gel, UV visualization)Reaction progress
4Column chromatography (hexane/EtOAc)Purification

Q. How should researchers characterize the compound’s purity and structure?

Methodological Answer:

  • 1H/13C NMR : Assign peaks for the cyclopropyl group (δ ~1.0–2.0 ppm), piperidine protons (δ ~2.5–3.5 ppm), and tert-butyl group (δ ~1.4 ppm) .
  • Elemental Analysis : Confirm purity (>95%) by matching experimental and theoretical C/H/N values (±0.4% tolerance) .
  • TLC : Use silica gel plates with UV-active markers to monitor reaction progress .

Advanced Research Questions

Q. How can contradictions in spectroscopic data be resolved during characterization?

Methodological Answer: Common discrepancies and solutions:

  • Solvent residues in NMR : Use deuterated solvents and reference peaks (e.g., DMSO-d6 at δ 2.50 ppm) .
  • Stereochemical ambiguity : Employ chiral HPLC or NOESY NMR to confirm (R)-configuration .
  • Elemental analysis mismatches : Repurify via recrystallization or column chromatography to remove impurities .

Q. What strategies optimize reaction yields when introducing the cyclopropyl group?

Methodological Answer:

  • Vary reaction parameters : Test temperatures (0°C to room temperature), catalyst loadings (5–10 mol%), and coupling agents (e.g., HATU vs. PyBOP) .
  • Protect reactive sites : Use Boc groups to shield the piperidine nitrogen during cyclopropane ring formation .
  • Monitor kinetics : Use in-situ FTIR or LC-MS to identify rate-limiting steps .

Q. How can the ecological impact of this compound be assessed in absence of toxicity data?

Methodological Answer:

  • Read-across approach : Compare with structurally similar tert-butyl carbamates (e.g., acute oral toxicity Category 4 per GHS) .
  • Computational modeling : Use tools like ECOSAR to predict biodegradability and bioaccumulation .
  • Microtox assays : Screen for acute aquatic toxicity using Vibrio fischeri luminescence inhibition .

Safety and Handling

Q. What safety precautions are critical for handling intermediates and the target compound?

Methodological Answer:

  • GHS Classification : Assume acute toxicity (oral/dermal/inhalation Category 4) based on analogous carbamates .
  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for powder handling .
  • Emergency protocols : In case of exposure, rinse with water for 15 minutes and consult a physician with the SDS .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity results in pharmacological studies?

Methodological Answer:

  • Dose-response validation : Repeat assays across multiple concentrations (e.g., 1 nM–100 µM) to rule out false positives .
  • Control experiments : Include reference inhibitors (e.g., LSD1 inhibitors for enzyme studies) to benchmark activity .
  • Batch variability : Confirm compound integrity via HPLC-MS for each experimental batch .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.